molecular formula C22H25ClN2O5 B2974515 N-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide CAS No. 899755-57-8

N-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide

Katalognummer B2974515
CAS-Nummer: 899755-57-8
Molekulargewicht: 432.9
InChI-Schlüssel: YQCANQCPBWLDNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide, commonly known as CTDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTDP is a piperidine-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction with CB1 Cannabinoid Receptor

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, is a potent and selective antagonist for the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, conformational analysis identified distinct conformations that suggest the N1 aromatic ring moiety dominates the steric binding interaction with the receptor. This interaction is crucial for conferring antagonist activity, indicating potential applications in studying the CB1 receptor's function and interaction with ligands (Shim et al., 2002).

Synthesis and Characterization

The synthesis and evaluation of NESS 0327, another related compound, demonstrated high selectivity and affinity for the CB1 receptor. This work contributes to the development of novel cannabinoid antagonists with potential applications in medical research, especially concerning the CB1 receptor's role in various physiological and pathological processes (Ruiu et al., 2003).

Structure-Activity Relationships

Studies on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists emphasize the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These findings are instrumental in designing more effective cannabimimetic ligands with therapeutic potential (Lan et al., 1999).

Antimicrobial Evaluation

Research on new piperazine and triazolo-pyrazine derivatives, including compounds structurally related to N-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide, has shown promising antimicrobial properties. These studies provide insights into the development of potent antimicrobials, highlighting the versatility of carboxamide derivatives in medicinal chemistry (Patil et al., 2021).

Fluorescence Quenching

The fluorescence quenching of biologically active carboxamide by aniline and carbon tetrachloride in different solvents provides valuable information on the electronic properties of these compounds. This research aids in understanding the solute-solvent interactions and the intrinsic properties of carboxamide derivatives, which may have implications in developing fluorescence-based sensors and assays (Patil et al., 2012).

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O5/c1-28-18-12-15(13-19(29-2)20(18)30-3)21(26)25(17-9-7-8-16(23)14-17)22(27)24-10-5-4-6-11-24/h7-9,12-14H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCANQCPBWLDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.